N-(Cyclopropylmethyl)-3-fluoro-benzylamine
Overview
Description
N-(Cyclopropylmethyl)-3-fluoro-benzylamine is a chemical compound with the following structural formula: !N-(Cyclopropylmethyl)-3-fluoro-benzylamine
Synthesis Analysis
The synthesis of N-(Cyclopropylmethyl)-3-fluoro-benzylamine involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it likely includes reactions such as amine substitution , fluorination , and cyclopropylmethyl group introduction . Researchers may employ various reagents and conditions to achieve this synthesis.
Molecular Structure Analysis
The molecular structure of N-(Cyclopropylmethyl)-3-fluoro-benzylamine consists of a benzylamine core with a cyclopropylmethyl group attached to the nitrogen atom and a fluorine atom on the benzene ring. The cyclopropylmethyl moiety contributes to its unique stability and reactivity.
Chemical Reactions Analysis
N-(Cyclopropylmethyl)-3-fluoro-benzylamine can participate in various chemical reactions, including nucleophilic substitutions , alkylation , and aromatic transformations . Its reactivity depends on the functional groups present and the reaction conditions.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Investigate the melting behavior.
- Solubility : Assess its solubility in various solvents.
- Color : Describe its appearance (e.g., colorless, yellow, etc.).
- Chemical Properties :
- Acidity/Basicity : Determine its acidity or basicity.
- Stability : Investigate its stability under different conditions.
- Reactivity : Explore its reactivity with other compounds.
Scientific Research Applications
Analgesic Properties
N-(Cyclopropylmethyl)-3-fluoro-benzylamine derivatives have been studied for their potential as analgesics. A specific compound, identified as SLL-039, was found to be a highly selective and potent κ opioid agonist, showing promise in the treatment of pain without causing sedation, a common side effect of κ opioid receptor agonists (Xiao et al., 2019).
Synthesis and Structural Features
Monofluorinated cyclopropanecarboxylates, which include derivatives of N-(Cyclopropylmethyl)-3-fluoro-benzylamine, have been synthesized and analyzed for their structural features. These compounds have been used as starting materials for the synthesis of various amides and amines, including tranylcypromine analogs, highlighting their versatility in organic chemistry (Haufe et al., 2002).
Cognitive Dysfunction Treatment
Research has explored the use of specific derivatives of N-(Cyclopropylmethyl)-3-fluoro-benzylamine for treating cognitive dysfunction induced by phencyclidine (PCP). NE-100, a potent σ receptor ligand, was shown to improve PCP-induced cognitive dysfunction in animal models, suggesting potential therapeutic applications (Ogawa et al., 1994).
Anticancer Activity
Benzylamine derivatives supported by platinum(IV) complexes, including 4-fluoro and 4-chloro containing complexes, have shown significant anticancer activities. These complexes exhibit impressive DNA binding properties, contributing to their potential as anticancer agents (Ameta et al., 2013).
Monoamine Oxidase Inhibition
Fluorinated phenylcyclopropylamines, which are structurally related to N-(Cyclopropylmethyl)-3-fluoro-benzylamine, have been studied as inhibitors of monoamine oxidase A and B. These compounds demonstrated increased inhibitory activity towards both enzymes, indicating potential applications in the treatment of neurological disorders (Yoshida et al., 2004).
Fluorination in Medicinal Chemistry
The ortho-fluorination of benzylamines, including N-(Cyclopropylmethyl)-3-fluoro-benzylamine derivatives, has been catalyzed using palladium and N-fluoro-2,4,6-trimethylpyridinium triflate, showcasing the importance of fluorination in medicinal chemistry and synthesis (Wang et al., 2009).
Safety And Hazards
- Toxicity : Assess its toxicity based on available data.
- Handling Precautions : Provide guidelines for safe handling.
- Environmental Impact : Consider its impact on the environment.
Future Directions
- Biological Studies : Investigate its biological activity (e.g., antimicrobial, anticancer).
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.
- Pharmacological Applications : Evaluate its potential as a drug candidate.
properties
IUPAC Name |
1-cyclopropyl-N-[(3-fluorophenyl)methyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-3-1-2-10(6-11)8-13-7-9-4-5-9/h1-3,6,9,13H,4-5,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLUQBCEXNZXPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopropylmethyl)-3-fluoro-benzylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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